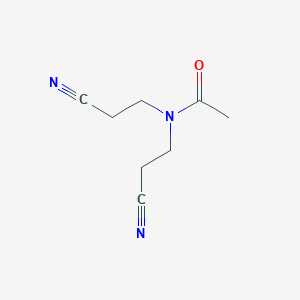

N,N-bis(2-cyanoethyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

42149-77-9 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N,N-bis(2-cyanoethyl)acetamide |

InChI |

InChI=1S/C8H11N3O/c1-8(12)11(6-2-4-9)7-3-5-10/h2-3,6-7H2,1H3 |

InChI Key |

YSPPZFZYYWAMRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCC#N)CCC#N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways of N,n Bis 2 Cyanoethyl Acetamide

Direct Synthesis Approaches to N,N-bis(2-cyanoethyl)acetamide

The most direct route to this compound involves the double cyanoethylation of acetamide (B32628). This transformation is a classic example of a conjugate addition reaction.

Michael Addition Reactions for N-Cyanoethylation of Acetamides

The synthesis of this compound is achieved through the Michael addition of acetamide to two equivalents of acrylonitrile (B1666552). In this reaction, the acetamide, acting as a nucleophile, attacks the electron-deficient β-carbon of the acrylonitrile molecule. The reaction proceeds in two sequential steps, with the initial formation of the mono-adduct, N-(2-cyanoethyl)acetamide, followed by a second addition to yield the final N,N-disubstituted product. A foundational method for this preparation was described by Feuer and Pier in 1952. acs.orgacs.org

The mechanism is initiated by the deprotonation of the acetamide nitrogen by a base, generating an amidate anion. This anion then acts as the Michael donor, adding to the activated alkene of acrylonitrile, the Michael acceptor. researchgate.net The resulting intermediate is then protonated to give the mono-cyanoethylated product. A subsequent deprotonation and addition cycle with a second molecule of acrylonitrile leads to the formation of this compound.

Catalytic Systems and Reaction Condition Optimization

A variety of catalytic systems can be employed to facilitate the cyanoethylation of amides. The choice of catalyst and reaction conditions is crucial for optimizing the yield and minimizing side reactions, such as the polymerization of acrylonitrile. georgiasouthern.edu

Base catalysts are commonly used to promote the reaction. researchgate.net These can range from strong bases like potassium tert-butoxide (KOtBu) to milder organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). georgiasouthern.edu Studies on related hydroamidation reactions have shown that N-aryl acetamides react efficiently with acrylonitrile in the presence of DBU. georgiasouthern.edu For less acidic amides, stronger bases like KOtBu may be necessary to achieve high conversion, although this can also increase the likelihood of polymerization. georgiasouthern.edu

Enzymatic catalysts, such as lipases, have also been explored for aza-Michael additions to acrylonitrile, offering a green chemistry approach. researchgate.net Furthermore, transition metal catalysts, like cobalt(II) nitrate, have been shown to be effective for the hydroamination of activated olefins, including acrylonitrile, with a range of amines. tandfonline.com

| Catalyst System | Reactants | Conditions | Observations |

| Base Catalysis | Acetamide, Acrylonitrile | Varies (e.g., DBU, KOtBu) | Rate and yield are dependent on base strength and concentration. georgiasouthern.edu |

| Enzymatic Catalysis | Amines, Acrylonitrile | Lipase (e.g., Novozyme 435), Organic Solvent | Offers a biocatalytic route to Michael adducts. researchgate.net |

| Transition Metal Catalysis | Amines, Acrylonitrile | Co(NO₃)₂·6H₂O, t-BuOMe, 80-100 °C | Effective for a range of aromatic and aliphatic amines. tandfonline.com |

Analogous Synthetic Strategies for Related Cyanoethylated Nitrogen Compounds

While direct cyanoethylation is the primary route, analogous strategies employed for similar compounds can provide insight into alternative synthetic pathways.

Synthesis via Haloacetamide Intermediates

An alternative approach to forming the N-CH₂CH₂CN bond involves the use of halo-substituted intermediates. For instance, a related compound, N,N-Bis(2-hydroxyethyl)formamide, can be synthesized by reacting formamide (B127407) with 2-chloroethanol. A similar strategy could theoretically be applied to the synthesis of this compound.

This would involve a two-step process. First, the synthesis of a haloacetamide, such as N,N-bis(2-chloroethyl)acetamide. This intermediate could then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide, to introduce the cyano groups and yield the final product. This method circumvents the direct use of acrylonitrile.

Electrochemical Approaches to Cyanoethylated Amides

Electrochemical methods represent a modern and sustainable approach to organic synthesis. While a specific electrochemical synthesis for this compound has not been detailed, the principles of electrosynthesis can be applied. Recent research has demonstrated the direct electrochemical synthesis of acetamide from carbon dioxide (CO₂) and nitrogen (N₂) using a single-atom alloy catalyst. nih.gov This highlights the potential for electrochemical C-N bond formation.

An electrochemical approach to this compound could potentially involve the cathodic reduction of acrylonitrile to generate a nucleophilic species that then reacts with acetamide. Alternatively, the electrochemical oxidation of acetamide could generate a species susceptible to attack by acrylonitrile. The use of acetonitrile (B52724) as a solvent in electrochemical setups is common, and its cathodic breakdown can lead to the formation of acetamide anions in the presence of water, which could then participate in further reactions. cdnsciencepub.com

Investigation of Reaction Kinetics and Thermodynamic Parameters

Understanding the kinetics and thermodynamics of the cyanoethylation of acetamide is essential for process optimization. The reaction is generally favorable due to the formation of stable carbon-nitrogen and carbon-hydrogen bonds at the expense of a carbon-carbon pi bond.

Kinetic studies on the related hydrolysis of acetonitrile and acetamide provide insights into the stability of the functional groups involved. The hydrolysis of acetamide in acidic media is significantly faster than that of acetonitrile. cdnsciencepub.com The rate of base-catalyzed cyanoethylation of alcohols has been found to be first order in both acrylonitrile and the alkoxide anion, with the rate increasing with the basicity of the nucleophile. researchgate.net A similar trend would be expected for the cyanoethylation of acetamide.

Chemical Reactivity and Advanced Transformations of N,n Bis 2 Cyanoethyl Acetamide

Nucleophilic Reactivity of Amide and Nitrile Centers

The chemical structure of N,N-bis(2-cyanoethyl)acetamide features both amide and nitrile functional groups, which are susceptible to nucleophilic attack. The electron-withdrawing nature of the cyano groups can influence the reactivity of the amide portion of the molecule. This increased reactivity towards nucleophiles makes the compound a candidate for various synthetic applications.

The nitrile groups themselves are also key centers for nucleophilic addition reactions. A prominent example is the reaction with hydroxylamine (B1172632) to form amidoximes. google.comgoogle.comgoogle.com This transformation is a critical step in the synthesis of compounds with multiple amidoxime (B1450833) groups, which have applications in various fields, including semiconductor processing. google.comgoogle.com The reaction typically involves treating this compound with hydroxylamine, often in an alcohol solvent like ethanol (B145695). google.comgoogle.comgoogle.com

Derivatization and Functionalization of Cyanoethyl Moieties

The cyanoethyl groups of this compound are amenable to a range of derivatization and functionalization reactions, significantly expanding its synthetic utility.

A significant derivatization of this compound is the conversion of its nitrile groups into amidoximes. This is typically achieved by reacting the compound with hydroxylamine (NH₂OH). google.comgoogle.comgoogle.com The resulting product is N,N-bis(3-amino-3-(hydroxyimino)propyl)acetamide. google.comgoogle.comgoogle.com This reaction is generally carried out in an alcohol solvent, such as ethanol, and can proceed to completion, yielding the di-amidoxime derivative. google.comgoogle.com The formation of amidoximes is a key step in producing multidentate chelating agents. google.comgoogle.com

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| This compound | Hydroxylamine (NH₂OH) | Ethanol (EtOH) | N,N-bis(3-amino-3-(hydroxyimino)propyl)acetamide | 100% | google.com |

The nitrile and amide groups in this compound can undergo hydrolysis under certain conditions. While specific studies on the complete hydrolytic pathways of this compound are not extensively detailed in the provided results, general principles of nitrile and amide hydrolysis suggest the potential formation of carboxylic acids. For instance, hydrolysis of related bis(2-cyanoethyl) compounds can lead to the formation of the corresponding di-acids. googleapis.com Enzymatic hydrolysis of similar dinitriles, such as N,N-bis(2-cyanoethyl)anilines, has been shown to yield monoacids. rsc.org This suggests that under controlled conditions, selective hydrolysis of one or both nitrile groups in this compound could be possible, leading to mono- or di-carboxylic acid derivatives.

Intramolecular and Intermolecular Cyclization Reactions for Heterocycle Synthesis

While direct examples of this compound being used in cyclization reactions to form heterocycles are not prevalent in the search results, the reactivity of its functional groups suggests its potential as a precursor in such syntheses. Compounds with similar structures, such as those containing cyanoacetamide moieties, are widely used in the synthesis of a variety of nitrogen-containing heterocycles like pyridines, pyrimidines, thiazoles, and pyrazoles. mdpi.comorientjchem.orgresearchgate.netekb.eg These syntheses often rely on the reactivity of the active methylene (B1212753) group adjacent to the cyano group and the amide nitrogen. The cyano groups themselves can also participate in cyclization reactions. nih.gov For instance, cyanamides are known to undergo both radical and non-radical cyclization pathways to form various heterocyclic frameworks. nih.gov Given the presence of two cyanoethyl groups, this compound could potentially be used to construct bis-heterocyclic systems. orientjchem.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of N,n Bis 2 Cyanoethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment of the hydrogen and carbon atoms within the N,N-bis(2-cyanoethyl)acetamide molecule. A key structural feature of this tertiary amide is the restricted rotation around the C-N amide bond. This phenomenon, resulting from the partial double bond character of the amide linkage, renders the two N-cyanoethyl groups magnetically non-equivalent at room temperature. Consequently, the NMR spectra are expected to show separate signals for the corresponding protons and carbons of each cyanoethyl chain, providing a unique insight into the molecule's conformational state.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is anticipated to display distinct signals for the methyl and the two non-equivalent cyanoethyl groups.

Methyl Protons (CH₃-C=O): A singlet is expected for the three protons of the acetyl methyl group. Its chemical shift would typically appear in the range of δ 2.0-2.2 ppm.

Methylene (B1212753) Protons (-N-CH₂-CH₂-CN): Due to the restricted amide bond rotation, the four methylene protons adjacent to the nitrogen atom (-N-CH₂-) are expected to be diastereotopic and thus chemically non-equivalent. This would likely result in two separate multiplets, each integrating to two protons. Similarly, the four methylene protons adjacent to the nitrile group (-CH₂-CN) would also be non-equivalent. These signals are expected to appear as two distinct triplets. The typical chemical shift range for these methylene groups is δ 2.5-4.0 ppm, with the protons closer to the electron-withdrawing nitrogen and nitrile groups appearing further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetyl CH₃ | ~2.1 | Singlet | 3H |

| Methylene -N-CH₂- (Group A) | ~3.5 - 3.8 | Triplet | 2H |

| Methylene -N-CH₂- (Group B) | ~3.5 - 3.8 | Triplet | 2H |

| Methylene -CH₂-CN (Group A) | ~2.7 - 3.0 | Triplet | 2H |

| Methylene -CH₂-CN (Group B) | ~2.7 - 3.0 | Triplet | 2H |

Note: The exact chemical shifts for the non-equivalent methylene groups can vary depending on the solvent and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will corroborate the findings from the ¹H NMR, showing distinct signals for each carbon atom in the molecule. The non-equivalence of the two cyanoethyl groups will also be evident here.

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-172 ppm, is characteristic of an amide carbonyl carbon.

Methyl Carbon (CH₃): The acetyl methyl carbon should appear as a single peak in the upfield region, around δ 20-25 ppm.

Methylene Carbons (-N-CH₂-CH₂-CN): Reflecting the restricted rotation, two separate signals are expected for the methylene carbons attached to the nitrogen (-N-CH₂-) and two for the methylene carbons adjacent to the nitrile group (-CH₂-CN). These would likely fall in the range of δ 35-50 ppm.

Nitrile Carbons (-C≡N): Two signals for the nitrile carbons are anticipated in the range of δ 117-120 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~171 |

| CH₃ | ~22 |

| -N-CH₂- (Group A) | ~45-48 |

| -N-CH₂- (Group B) | ~45-48 |

| -CH₂-CN (Group A) | ~18-20 |

| -CH₂-CN (Group B) | ~18-20 |

| -C≡N (Group A) | ~118 |

| -C≡N (Group B) | ~118 |

Note: The observation of distinct signals for each carbon in the two cyanoethyl chains is dependent on the rate of rotation at the measurement temperature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. It would show correlations between the protons of the -N-CH₂- and -CH₂-CN groups within each respective cyanoethyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl group and each of the four non-equivalent methylene groups by correlating them to their attached protons.

The methyl protons (CH₃) to the carbonyl carbon (C=O).

The -N-CH₂- protons to the carbonyl carbon (C=O) and the -CH₂-CN carbon within the same chain.

The -CH₂-CN protons to the nitrile carbon (-C≡N) and the -N-CH₂- carbon.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful for identifying the characteristic functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the absorption of infrared radiation by the molecule, corresponding to specific vibrational modes.

C≡N Stretch: A sharp, intense absorption band is expected in the region of 2240-2260 cm⁻¹ corresponding to the nitrile group stretching vibration.

C=O Stretch: A strong, sharp absorption band characteristic of the tertiary amide carbonyl group (Amide I band) is expected to appear around 1650-1670 cm⁻¹. The position of this band is sensitive to the molecular environment.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond is expected in the 1400-1450 cm⁻¹ range.

Table 3: Predicted Principal FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~2950 | C-H (methylene & methyl) | Stretching |

| ~2250 | C≡N (nitrile) | Stretching |

| ~1660 | C=O (tertiary amide) | Stretching (Amide I) |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FTIR. While the C=O stretch is typically strong in the IR spectrum, the C≡N stretch is also expected to be a prominent feature in the Raman spectrum.

C≡N Stretch: The nitrile group's stretching vibration should produce a strong and sharp band in the Raman spectrum, typically in the same 2240-2260 cm⁻¹ region as in the FTIR.

C-H Bending and Stretching: Vibrations associated with the CH₂ and CH₃ groups will also be present.

Skeletal Vibrations: The lower frequency region of the Raman spectrum will contain complex bands corresponding to the bending and skeletal vibrations of the entire molecule, providing a unique "fingerprint" for the compound.

The combination of these spectroscopic techniques provides a comprehensive and detailed structural profile of this compound, confirming its atomic connectivity and shedding light on its conformational behavior in solution.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. For this compound (C₈H₁₁N₃O), HRMS would provide a highly accurate mass measurement of its molecular ion, typically to within a few parts per million (ppm) of the theoretical value. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Analysis of the fragmentation pattern in the mass spectrum provides further structural elucidation. The fragmentation of this compound would be expected to follow pathways typical for amides and nitriles. Key fragmentation events would likely include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the nitrogen atom.

McLafferty-type rearrangements: If sterically feasible, though less common for this specific structure.

Cleavage at the carbonyl group: Loss of the acetyl group (CH₃CO) or related fragments.

Loss of cyanoethyl groups: Cleavage resulting in the loss of one or both •CH₂CH₂CN radicals.

A detailed analysis would involve creating a data table listing the observed mass-to-charge ratios (m/z) of significant fragments, their relative intensities, and the proposed chemical formulas and structures for each fragment, as confirmed by their high-resolution masses.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would reveal the molecule's conformation, bond lengths, bond angles, and how the molecules pack together to form the crystal lattice.

A single-crystal X-ray diffraction study on a suitable crystal of this compound would yield a set of crystallographic data. This data is essential for defining the fundamental structure of the crystal. If the data were available, it would be presented in a standardized table, typically including:

| Crystal Parameter | Value |

| Chemical Formula | C₈H₁₁N₃O |

| Formula Weight | 165.19 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

This table would provide the foundational data for understanding the solid-state structure of the compound.

The crystal structure data allows for a detailed examination of the non-covalent forces that govern the supramolecular architecture. For this compound, the analysis would focus on identifying and characterizing intermolecular interactions such as:

Hydrogen Bonding: Although this compound lacks classic hydrogen bond donors (like N-H or O-H), weak C-H···O and C-H···N hydrogen bonds are possible. The carbonyl oxygen and the nitrile nitrogen atoms are potential hydrogen bond acceptors. An analysis would detail the bond distances and angles of these interactions, which are crucial for stabilizing the crystal packing.

Dipole-Dipole Interactions: The polar acetamide (B32628) and cyano groups would lead to significant dipole-dipole interactions, influencing the orientation of molecules within the lattice.

A thorough analysis would describe how these interactions link individual molecules into larger motifs, such as chains, sheets, or three-dimensional networks, ultimately defining the material's macroscopic properties.

Computational and Theoretical Chemistry of N,n Bis 2 Cyanoethyl Acetamide

Quantum Chemical Calculations

No published studies were found that detail the use of Density Functional Theory (DFT) or ab initio methods to determine the optimized geometry and electronic structure of N,N-bis(2-cyanoethyl)acetamide. Such calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation, yielding the molecule's lowest energy conformation and various electronic properties.

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO energy gap for this compound. This information is crucial for understanding the molecule's kinetic stability and chemical reactivity, with a larger gap generally implying higher stability.

An Electrostatic Potential Surface (ESP) map for this compound has not been published. This computational tool visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions, which is fundamental for predicting intermolecular interactions.

Computational Prediction of Reactivity and Mechanistic Pathways

No studies employing Fukui functions to predict the local reactivity of this compound have been identified. This analysis, derived from DFT, helps to pinpoint the most likely sites for nucleophilic, electrophilic, and radical attacks by examining the change in electron density.

Research on the modeling of transition states to determine the energy barriers for reactions involving this compound is not present in the current body of scientific literature. These calculations are essential for understanding reaction kinetics and elucidating mechanistic pathways.

Spectroscopic Property Simulations and Validation with Experimental Data

The accurate prediction of spectroscopic properties is a cornerstone of computational chemistry, offering a powerful tool for the validation of experimental findings and the interpretation of complex spectra. For this compound, simulations of its Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra provide a theoretical framework for understanding its molecular vibrations, electronic transitions, and chemical environment of its atoms.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the theoretical spectra of molecules. researchgate.net These simulations provide valuable data on vibrational frequencies, chemical shifts, and electronic absorption wavelengths, which can then be compared with experimental results. Discrepancies between theoretical and experimental data can often be attributed to factors such as solvent effects, intermolecular interactions, and the limitations of the chosen theoretical model. researchgate.net

A common practice in computational spectroscopy is the application of scaling factors to the calculated vibrational frequencies to better align them with experimental data, accounting for anharmonicity and other systemic errors in the calculations. nih.gov The comparison between calculated and experimental spectra is crucial for the accurate assignment of spectral bands to specific molecular motions or electronic transitions.

Below are illustrative tables comparing typical experimental and theoretical spectroscopic data for the key functional groups present in this compound, based on data from analogous molecules.

Table 1: Illustrative FT-IR Data for Key Functional Groups

| Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Vibrational Mode |

| C≡N (Nitrile) | ~2250 | Scaled to match experimental | Stretching |

| C=O (Amide I) | ~1650 | Scaled to match experimental | Stretching |

| C-N (Amide III) | ~1400 | Scaled to match experimental | Stretching/Bending |

| CH₂ | ~2950 (asymmetric), ~2850 (symmetric) | Scaled to match experimental | Stretching |

Note: The theoretical values are typically scaled to provide a better correlation with experimental data.

Table 2: Illustrative ¹³C and ¹H NMR Chemical Shifts

| Atom | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

| C≡N | ~117 | Calculated and correlated |

| C=O | ~170 | Calculated and correlated |

| CH₂ (adjacent to C≡N) | ~18 | Calculated and correlated |

| CH₂ (adjacent to N) | ~40 | Calculated and correlated |

| CH₃ (acetamide methyl) | ~21 | Calculated and correlated |

| ¹H in CH₂ (adjacent to C≡N) | ~2.7 | Calculated and correlated |

| ¹H in CH₂ (adjacent to N) | ~3.6 | Calculated and correlated |

| ¹H in CH₃ | ~2.1 | Calculated and correlated |

Note: Theoretical chemical shifts are often calculated relative to a standard (e.g., TMS) and may be scaled for better agreement with experimental values. mdpi.comnih.gov

Table 3: Illustrative UV-Vis Absorption Data

| Transition | Experimental λmax (nm) | Theoretical λmax (nm) |

| n → π* (C=O) | ~220 | Calculated and correlated |

| π → π* (C=O) | <200 | Calculated and correlated |

Note: The accuracy of theoretical UV-Vis predictions can be sensitive to the computational method and solvent model used. ni.ac.rs

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules like this compound. nih.gov These simulations model the atomic motions of a molecule over time, providing insights into its dynamic behavior and the relative stabilities of different conformations. nih.gov

The conformational flexibility of this compound arises from the rotation around its single bonds, particularly within the two cyanoethyl side chains. The relative orientation of these side chains can lead to various conformers, such as anti and gauche arrangements, which differ in energy. lumenlearning.com Conformational analysis aims to identify the most stable conformers and the energy barriers between them. chemistrysteps.com

MD simulations can map the potential energy surface of the molecule, revealing the low-energy conformations that are most likely to be populated at a given temperature. libretexts.org The results of these simulations can help in understanding how the molecule's shape influences its physical and chemical properties. For analogous molecules like N-methylacetamide, computational studies have been used to investigate its potential energy surface and conformational isomers. bohrium.com

Role in Polymer Chemistry and Materials Science Synthetic and Mechanistic Focus

N,N-bis(2-cyanoethyl)acetamide as a Monomer or Precursor for Polymer Synthesis

While extensive research on the direct polymerization of this compound is not widely documented in publicly available literature, its chemical structure suggests its utility as a precursor or monomer in several polymerization strategies. The presence of two cyanoethyl groups makes it a potential candidate for reactions that target the nitrile functionality.

One possible route for polymer synthesis is through the polycondensation of precursor molecules derived from this compound. For instance, the nitrile groups can be hydrolyzed to carboxylic acids, creating a dicarboxylic acid monomer. This resulting monomer could then undergo condensation polymerization with a suitable diamine to form a polyamide. Similarly, reduction of the nitrile groups to primary amines would yield a diamine monomer, which could then be reacted with a dicarboxylic acid or a diacyl chloride to produce a polyamide. This approach is analogous to the synthesis of novel polyamideimides from diamines containing amide linkages. nih.gov

Another potential application is in the synthesis of polymers through reactions involving the active methylene (B1212753) groups adjacent to the cyano groups, although the acetamide (B32628) group may influence the reactivity of these positions. Compounds with similar structures, such as bis(2-cyanoacetamides), have been utilized as versatile precursors for the synthesis of various heterocyclic compounds and could potentially be adapted for polymer synthesis. researchgate.net

The table below summarizes potential polymer types that could be synthesized using this compound as a precursor, along with the necessary chemical transformation of the functional groups.

| Precursor Transformation | Resulting Monomer Type | Potential Polymer Type | Polymerization Method |

|---|---|---|---|

| Hydrolysis of Nitrile Groups | Dicarboxylic Acid | Polyamide | Polycondensation |

| Reduction of Nitrile Groups | Diamine | Polyamide | Polycondensation |

| - | - | Poly(β-amino ester) | Michael Addition |

Exploration of Polymerization Mechanisms Involving this compound

The polymerization mechanisms involving this compound would be dictated by the specific reaction conditions and the nature of the comonomers or initiating species. Given the functional groups present, several polymerization pathways can be theoretically explored.

Anionic Polymerization: The electron-withdrawing nature of the cyano groups can activate the adjacent vinyl groups (if the molecule is modified to have them) or the nitrile groups themselves for anionic polymerization. Anionic polymerization of monomers like alkyl cyanoacrylates is a well-established method for producing polymers with controlled molecular weights. mpg.demdpi.com A similar approach could potentially be applied to derivatives of this compound. The mechanism would involve the initiation by a strong nucleophile, followed by the propagation of the anionic chain.

Radical Polymerization: While the acetamide group itself is not typically involved in radical polymerization, the cyanoethyl groups could be part of a larger monomer structure containing a polymerizable moiety, such as a vinyl or acrylate (B77674) group. In such cases, conventional radical polymerization techniques, including controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer), could be employed. mdpi.com Radical polymerization is a versatile method compatible with a wide range of functional monomers. nih.gov

Polycondensation: As mentioned in the previous section, if this compound is first converted into a dicarboxylic acid or a diamine, polycondensation would be the operative mechanism. This involves the stepwise reaction between the functional groups of the monomers to form amide linkages, with the elimination of a small molecule like water. The properties of the resulting polyamide would depend on the specific comonomer used. nih.gov

Michael Addition: The synthesis of poly(β-amino ester)s via the Michael addition of amines to diacrylates is a known polymerization method. frontiersin.org If the this compound is first reduced to the corresponding diamine, it could participate in such a polymerization with a suitable diacrylate monomer.

The following table outlines the key features of these potential polymerization mechanisms.

| Polymerization Mechanism | Initiator/Catalyst | Key Reaction Step | Potential Polymer Architecture |

|---|---|---|---|

| Anionic Polymerization | Strong Nucleophile (e.g., organolithium) | Nucleophilic attack on an activated bond | Linear homopolymers or block copolymers |

| Radical Polymerization | Radical Initiator (e.g., AIBN, BPO) | Addition of free radicals to monomers | Linear or branched polymers |

| Polycondensation | Heat or Catalyst | Stepwise reaction of functional groups | Linear polyamides |

| Michael Addition | Base Catalyst | Nucleophilic addition of an amine to an activated alkene | Linear poly(β-amino ester)s |

Chemical Modifications of Polymeric Materials Incorporating this compound Units

Polymers that incorporate this compound units, either as part of the main chain or as pendant groups, would possess reactive nitrile functionalities that are amenable to a variety of chemical modifications. These post-polymerization modifications can be used to tailor the properties of the material for specific applications.

Hydrolysis to Carboxylic Acid Groups: The pendant cyanoethyl groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acid groups. researchgate.net This transformation would significantly alter the polymer's properties, increasing its hydrophilicity and providing sites for further reactions, such as esterification or amidation. The introduction of carboxylic acid groups can also impart pH-responsiveness to the polymer.

Reduction to Amine Groups: The nitrile groups can be reduced to primary amine groups using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This modification introduces basic, nucleophilic sites into the polymer, which can be used for crosslinking, grafting, or conjugation with other molecules.

Crosslinking: The nitrile groups can potentially be used for crosslinking the polymer chains to form a network structure. This can be achieved through thermally induced cyclization or by reaction with suitable crosslinking agents that can react with the nitrile groups. Crosslinking would enhance the mechanical properties and thermal stability of the material. For example, N,N'-bis(acryloyl)cystine has been used as a crosslinker in the synthesis of nanohydrogels. nih.gov

The table below provides a summary of the potential chemical modifications and their effects on the polymer properties.

| Modification Reaction | Reagents | Resulting Functional Group | Change in Polymer Properties |

|---|---|---|---|

| Hydrolysis | Acid or Base | Carboxylic Acid (-COOH) | Increased hydrophilicity, pH-responsiveness |

| Reduction | LiAlH4, Catalytic Hydrogenation | Amine (-NH2) | Increased basicity, nucleophilicity, sites for conjugation |

| Crosslinking | Heat, Crosslinking agents | Network structure | Improved mechanical strength and thermal stability |

Advanced Analytical Methodologies for N,n Bis 2 Cyanoethyl Acetamide in Research Applications

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental for separating N,N-bis(2-cyanoethyl)acetamide from impurities and quantifying it in research samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for these purposes.

Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of polar compounds like this compound. Method development for this compound can be effectively guided by methodologies established for structurally similar compounds, such as N,N-bis(2-cyanoethyl)formamide. sielc.com

A robust HPLC method for this compound would typically involve a C18 stationary phase, which provides excellent retention and separation for moderately polar analytes. The mobile phase composition is a critical parameter that must be optimized to achieve the desired chromatographic resolution. A common starting point is a gradient or isocratic elution using a mixture of acetonitrile (B52724) and water. sielc.com For compounds with similar polarity, a mobile phase ratio of 50:50 (v/v) acetonitrile to water has proven effective. ajpaonline.com

To ensure sharp peak shapes and reproducible retention times, the addition of an acid modifier to the mobile phase is often necessary. Phosphoric acid is a common choice for routine analysis with UV detection. sielc.com However, for applications requiring mass spectrometric detection (LC-MS), a volatile modifier such as formic acid should be used instead to ensure compatibility with the mass spectrometer's ion source. sielc.com

The selection of the detector and its wavelength is also crucial for sensitivity and selectivity. The amide and cyano groups in this compound provide chromophores that allow for UV detection. A wavelength of 210 nm is often a good starting point for the detection of such compounds. ajpaonline.com The column temperature should be controlled, typically around 30°C, to ensure stable and reproducible results. ajpaonline.com

A typical set of HPLC parameters for the analysis of this compound is summarized in the interactive table below.

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 50:50 v/v) |

| Modifier | Phosphoric Acid (for UV) or Formic Acid (for MS) |

| Flow Rate | 0.9 - 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Gas chromatography is another powerful technique for the analysis of this compound. However, due to the compound's polarity and relatively low volatility, direct analysis by GC can be challenging, potentially leading to poor peak shape and thermal degradation. To overcome these limitations, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable derivative.

Silylation is a common derivatization technique for compounds containing active hydrogens, such as those found in amides. Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. researchgate.net These reagents react with the amide group to form a less polar trimethylsilyl (B98337) (TMS) derivative, which is more amenable to GC analysis. researchgate.netchemimpex.com The derivatization reaction is typically rapid and can be performed at room temperature or with gentle heating. researchgate.net

The choice of the GC column is also critical. A packed column with a stationary phase like N,N-bis-(2-Cyanoethyl)formamide has been used for the analysis of related compounds and could be suitable for this compound. teknokroma.es However, capillary columns with a non-polar or medium-polarity stationary phase, such as those based on polydimethylsiloxane, are more commonly used and generally provide higher resolution and efficiency.

The following interactive table outlines typical conditions for the GC analysis of derivatized this compound.

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)acetamide (BSA) or BSTFA |

| Column | Capillary column (e.g., polydimethylsiloxane-based) |

| Injector Temperature | 250°C |

| Oven Program | Temperature gradient (e.g., 100°C initial, ramp to 250°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

Hyphenated Techniques for Identification and Structural Confirmation in Complex Mixtures

For the unambiguous identification and structural confirmation of this compound, especially in complex matrices, hyphenated analytical techniques are indispensable. These methods couple a separation technique with a powerful detection method, most commonly mass spectrometry.

Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful tool. By coupling the HPLC separation method described previously with a mass spectrometer, it is possible to obtain both the retention time and the mass-to-charge ratio (m/z) of the analyte. As mentioned, for LC-MS applications, the mobile phase should contain a volatile modifier like formic acid. sielc.com The mass spectrometer can be operated in various modes, such as full scan mode to obtain the molecular weight of the compound, or in tandem mass spectrometry (MS/MS) mode. In MS/MS, the molecular ion is fragmented to produce a characteristic fragmentation pattern, which serves as a molecular fingerprint for definitive structural confirmation.

Gas chromatography-mass spectrometry (GC-MS) is another widely used hyphenated technique. Following derivatization, the TMS derivative of this compound can be separated by GC and subsequently analyzed by a mass spectrometer. The electron ionization (EI) mass spectrum of the derivative will provide valuable structural information through its fragmentation pattern.

Development of Novel Spectroscopic and Electrochemical Detection Methods

While chromatographic techniques are well-established, research into novel spectroscopic and electrochemical detection methods for this compound and related compounds is ongoing. These methods have the potential to offer faster analysis times, higher sensitivity, and portability.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are fundamental for the structural elucidation of this compound. In FTIR spectroscopy, the presence of the cyano group (C≡N) would be indicated by a characteristic stretching vibration band around 2222 cm⁻¹. nih.gov The amide carbonyl group (C=O) would also show a strong absorption band. nih.gov While primarily used for structural confirmation, quantitative spectroscopic methods could potentially be developed.

Electrochemical methods offer a promising avenue for the sensitive detection of this compound. The cyano groups in the molecule may be electrochemically active, allowing for their detection using techniques like voltammetry. nih.govresearchgate.netmdpi.com The development of novel electrode materials, such as those modified with nanomaterials, could enhance the sensitivity and selectivity of electrochemical sensors for cyano-containing compounds. biointerfaceresearch.com These sensors could potentially be integrated into portable devices for rapid, on-site analysis. Research in this area is focused on designing electrodes that can selectively interact with the target analyte and produce a measurable electrical signal proportional to its concentration.

Future Research Trajectories and Emerging Paradigms in N,n Bis 2 Cyanoethyl Acetamide Chemistry

Design of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of N,N-bis(2-cyanoethyl)acetamide involves the cyanoethylation of acetamide (B32628) with acrylonitrile (B1666552), a classic Michael addition reaction. wikipedia.org While effective, future research will prioritize the development of synthetic routes that align with the principles of green chemistry, focusing on sustainability, efficiency, and safety. essentialchemicalindustry.org

Key research directions include:

Catalyst Development: A primary focus will be on replacing traditional base catalysts with more sustainable alternatives. This includes the investigation of enzymatic catalysts, such as lipases, which can facilitate amide bond formation under mild conditions and often in greener solvents. nih.gov Heterogeneous catalysts, like nanorod manganese oxide, are also being explored for nitrile hydration to amides, a reverse approach that could be adapted. researchgate.net The development of reusable, solid-supported catalysts could significantly reduce waste and simplify product purification.

Alternative Solvents and Reaction Conditions: Research into greener solvent systems is crucial. The use of CO2-switchable solvents for cyanoethylation reactions has shown promise in other contexts, like the modification of cellulose, by enabling easier separation and reducing the need for volatile organic compounds. rsc.orgrsc.org Exploring solvent-free reaction conditions or the use of deep eutectic solvents could further enhance the environmental profile of the synthesis.

Atom Economy and Process Intensification: Future synthetic designs will aim to maximize atom economy, ensuring that the maximum amount of reactants is incorporated into the final product. essentialchemicalindustry.org This involves minimizing the use of protecting groups and auxiliary reagents. wikipedia.org Process intensification, through techniques like microwave-assisted synthesis or continuous flow reactors, could lead to shorter reaction times, higher yields, and improved energy efficiency compared to traditional batch processing. researchgate.net

Renewable Feedstocks: A long-term paradigm shift will involve exploring pathways to synthesize this compound or its precursors from renewable feedstocks. While currently reliant on petrochemical sources, future biorefinery concepts could provide alternative routes to key intermediates like acrylonitrile and acetamide, fundamentally improving the sustainability of the entire process.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is essential for optimizing existing processes and designing new applications. Future research will increasingly rely on a synergy between experimental studies and advanced computational chemistry.

Emerging research paradigms in this area are:

Computational Modeling: In silico studies using Density Functional Theory (DFT) and other ab initio methods will be pivotal. arxiv.org These computational tools can be used to model reaction pathways, calculate the energies of transition states and intermediates, and elucidate the role of catalysts. mdpi.com For the synthesis of this compound, computational analysis can help in screening potential catalysts and optimizing reaction conditions for higher selectivity and yield. nih.govresearchgate.net

Kinetic and Spectroscopic Analysis: Advanced spectroscopic techniques, such as in situ FTIR and NMR, will allow for real-time monitoring of reactions. This data is invaluable for determining reaction kinetics, identifying transient intermediates, and validating the mechanisms predicted by computational models. Understanding the kinetics of the Michael addition is key to controlling the formation of mono- versus di-substituted products and minimizing side reactions.

Exploring Reaction Intermediates: The cyanoethylation reaction proceeds through charged or highly polarized intermediates. wikipedia.org Future studies will aim to isolate and characterize these species to gain a more detailed picture of the reaction coordinate. This deeper understanding could lead to the development of novel reaction pathways, potentially allowing for the synthesis of asymmetric or selectively functionalized derivatives.

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound, featuring hydrogen bond acceptors (the amide carbonyl and nitrile groups) and a polar backbone, makes it an intriguing candidate for the construction of supramolecular assemblies. sdl.edu.sa Future research will focus on harnessing these non-covalent interactions to create ordered, functional materials. nih.gov

Potential research trajectories include:

Hydrogen-Bonded Networks: The amide group is a well-established motif for forming robust, directional hydrogen bonds. Research will explore how this compound can self-assemble into one-, two-, or three-dimensional networks. mdpi.com The terminal nitrile groups can also participate in weaker hydrogen bonding or dipole-dipole interactions, offering additional control over the final architecture.

Crystal Engineering: By systematically studying the crystallization of this compound and its derivatives, researchers can aim to design crystals with specific packing motifs and physical properties. Co-crystallization with other molecules (co-formers) that can form complementary hydrogen bonds is a promising strategy for creating new solid-state materials with tailored optical or electronic properties.

Precursor for Supramolecular Gels: Functionalized amphiphiles are known to form supramolecular gels in various solvents. acs.org Chemical modification of the this compound backbone, for instance by introducing hydrophobic chains, could yield low-molecular-weight gelators. These materials, which form self-assembled fibrillar networks, have potential applications in areas like controlled release and tissue engineering.

Host-Guest Chemistry: The polar nature of the molecule and the presence of multiple coordination sites (oxygen and nitrogen atoms) suggest its potential use in host-guest systems. It could act as a guest, binding within the cavity of a larger macrocyclic host, or it could be incorporated into a larger structure that acts as a host for smaller ions or neutral molecules.

Integration of this compound into Advanced Functional Chemical Systems

The dual nitrile functionalities of this compound make it a highly versatile building block, or "tecton," for incorporation into more complex functional materials. Future work will focus on leveraging its unique structure as a precursor or ligand in materials designed for specific applications.

Key areas for future integration are:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrile groups are excellent coordinating ligands for a variety of metal ions. nih.gov This opens up the possibility of using this compound as a flexible linker to construct novel coordination polymers and MOFs. dntb.gov.uamdpi.commdpi.com The flexibility of the ethyl chains and the central amide could lead to frameworks with interesting structural dynamics and porosity, potentially useful for gas storage, separation, or catalysis. chemiitkgp-mcdaslab.com

Functional Polymers and Materials: The nitrile groups can be chemically transformed into other functional groups, such as carboxylic acids or amines, through hydrolysis or reduction, respectively. researchgate.net This allows this compound to serve as a precursor for novel amide-containing diamines or dicarboxylic acids, which can then be used as monomers for the synthesis of high-performance polymers like polyamides and polyimides. nih.gov

Surface Modification: The polar nitrile and amide groups can interact strongly with surfaces. This suggests potential applications in modifying the surface properties of materials. For example, it could be used to functionalize nanoparticles or 2D materials like graphene, altering their dispersibility, electronic properties, or reactivity. acs.org The self-assembly of such molecules at solid-liquid interfaces is a key area of research for developing bioelectronic devices and sensors. osti.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.